Doxycycline hyclate

Aqueous solubility Salt form selection Formulation development

Select doxycycline hyclate for formulations requiring consistent, predictable dissolution. Its freely soluble profile (50 mg/mL at pH 2.16) and chloride-insensitive release kinetics eliminate the formulation barriers of doxycycline monohydrate, enabling robust oral liquids, immediate-release tablets, and lyophilized injectables. With 80–100% oral bioavailability, 18–22 h half-life, and validated 48-hour IV stability in NS/D5W at 25°C, it supports once-daily dosing and efficient pharmacy compounding. Sourced under USP/EP/BP/JP monographs for global regulatory acceptance. Choose the salt form engineered for manufacturing reproducibility, not interchangeability.

Molecular Formula C22H25ClN2O8
Molecular Weight 480.9 g/mol
CAS No. 10592-13-9
Cat. No. B607191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxycycline hyclate
CAS10592-13-9
SynonymsDoxycycline Hydrochloride
Molecular FormulaC22H25ClN2O8
Molecular Weight480.9 g/mol
Structural Identifiers
SMILESCC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl
InChIInChI=1S/C22H24N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H/t7-,10+,14+,15-,17-,22-;/m0./s1
InChIKeyPTNZGHXUZDHMIQ-CVHRZJFOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Doxycycline Hyclate (CAS 10592-13-9): Salt Form Differentiation and Procurement Considerations for Tetracycline-Class APIs


Doxycycline hyclate is the hydrochloride hemiethanolate hemihydrate salt form of doxycycline, a semi-synthetic second-generation tetracycline antibiotic derived from oxytetracycline [1]. The hyclate salt is chemically designated as doxycycline monohydrochloride, compound with ethyl alcohol (2:1), monohydrate, and exhibits distinct physicochemical properties relative to alternative doxycycline salt forms and other tetracycline derivatives [2]. This compound is supplied as a yellow to light-yellow crystalline powder with a molecular formula of C22H24N2O8 and molecular weight of 444.43 g/mol, manufactured under pharmacopoeial monographs including USP, EP, BP, and JP [3].

Why Doxycycline Hyclate Cannot Be Directly Substituted with Doxycycline Monohydrate or Alternative Tetracyclines


Although multiple doxycycline salt forms and tetracycline-class compounds share a common mechanism of action via 30S ribosomal subunit binding, their physicochemical properties, formulation behavior, and clinical performance metrics differ in ways that preclude simple interchangeability [1]. Doxycycline hyclate exhibits aqueous solubility properties distinct from doxycycline monohydrate, which is very slightly soluble in water, directly impacting formulation design, dissolution characteristics, and bioavailability [2]. Furthermore, the hyclate salt's dissolution behavior is insensitive to chloride ion concentration, unlike the hydrochloride dihydrate form, enabling predictable release profiles across physiological environments [3]. These salt-specific differences carry downstream implications for manufacturing reproducibility, regulatory compliance, and therapeutic consistency. The quantitative evidence below establishes the measurable differentiation of doxycycline hyclate relative to its closest comparators.

Quantitative Comparative Evidence: Doxycycline Hyclate Differentiation Data for Scientific Selection


Aqueous Solubility: Doxycycline Hyclate Versus Doxycycline Monohydrate

Doxycycline hyclate demonstrates markedly higher aqueous solubility compared to doxycycline monohydrate, a critical factor for formulation design, dissolution rate, and manufacturing flexibility [1]. The hyclate salt achieves a maximum solubility of 50 mg/mL at pH 2.16 (25°C) in aqueous hydrochloric acid without added salt, whereas doxycycline monohydrate is classified as very slightly soluble in water [2][3].

Aqueous solubility Salt form selection Formulation development

Dissolution Behavior: Chloride Ion Insensitivity of Doxycycline Hyclate Compared to Hydrochloride Dihydrate

Doxycycline hyclate exhibits dissolution behavior that is insensitive to chloride ion concentration, in contrast to doxycycline hydrochloride dihydrate, which undergoes strong dissolution suppression due to common ion equilibria with chloride [1]. The hydrochloride dihydrate salt dissolves approximately fourfold slower in 0.1 N HCl than in water, whereas the hyclate salt maintains consistent dissolution rates irrespective of chloride concentration [1].

Dissolution rate Common ion effect Formulation robustness

Antibacterial Susceptibility: Doxycycline Hyclate Versus Minocycline Against Carbapenem-Resistant Acinetobacter baumannii

Minocycline demonstrates superior in vitro susceptibility rates compared to doxycycline against carbapenem-resistant Acinetobacter baumannii clinical isolates [1]. However, this difference must be interpreted within the context of broader pharmacokinetic, safety, and economic considerations, where doxycycline retains specific advantages [2]. Standard broth microdilution testing of 107 carbapenem-resistant A. baumannii isolates revealed susceptibility rates of 77.6% for minocycline and 29% for doxycycline [1].

Antimicrobial susceptibility Carbapenem resistance MIC comparison

Pharmacoeconomic Evaluation: Doxycycline Hyclate Acquisition Cost Versus Minocycline in Formulary Decision-Making

In an integrated formulary evaluation of tetracycline derivatives for Stenotrophomonas maltophilia infections, doxycycline was identified as the most financially preferred agent based on 2020 average wholesale price estimates for drug acquisition cost [1]. While minocycline exhibited the greatest pharmacodynamic exposure (fAUC/MIC90), doxycycline offered superior economic value in the base-case analysis [1].

Pharmacoeconomics Formulary management Cost-effectiveness

Stability After Reconstitution: Doxycycline Hyclate Injection Versus General Compounded Sterile Products

Doxycycline hyclate for injection demonstrates extended stability after reconstitution, remaining stable for 48 hours when diluted with Sodium Chloride Injection, USP, or 5% Dextrose Injection, USP, to concentrations between 0.1 mg/mL and 1 mg/mL and stored at 25°C [1]. This stability window exceeds typical USP <797> beyond-use dating for low-risk compounded sterile preparations (CSPs) prepared in ISO Class 5 environments, which are generally limited to 12-48 hours depending on storage temperature .

Injectable stability Reconstitution USP compounding

Oral Bioavailability: Doxycycline Hyclate Versus First-Generation Tetracyclines and Tigecycline

Doxycycline demonstrates oral bioavailability of 80-100%, substantially exceeding first-generation tetracyclines such as chlortetracycline (25-30%) and oxytetracycline (58%) [1]. In contrast, tigecycline, a third-generation glycylcycline, exhibits negligible oral bioavailability and is restricted to intravenous administration only [1][2].

Oral bioavailability GI absorption Pharmacokinetics

Evidence-Based Application Scenarios for Doxycycline Hyclate in Research and Industrial Settings


Formulation Development Requiring High Aqueous Solubility API

Pharmaceutical manufacturers developing oral liquid dosage forms, injectable lyophilized powders, or immediate-release tablets requiring consistent dissolution should prioritize doxycycline hyclate over doxycycline monohydrate. The hyclate salt's freely soluble aqueous profile (50 mg/mL maximum at pH 2.16) directly enables formulation strategies that would be infeasible with the very slightly soluble monohydrate form [1]. Additionally, the chloride-insensitive dissolution behavior of the hyclate salt eliminates common ion suppression effects that complicate formulation of hydrochloride dihydrate-based products [2].

Institutional Formulary Selection Balancing Clinical Efficacy and Economic Constraints

Hospital pharmacy and therapeutics committees evaluating tetracycline-class antibiotics for formulary inclusion should consider doxycycline hyclate as a cost-preferred first-line agent where susceptibility profiles support its use. Integrated pharmacoeconomic analysis of tetracycline derivatives identified doxycycline as the most financially preferred option based on drug acquisition cost, despite minocycline's superior fAUC/MIC90 ratio [3]. This cost advantage is particularly relevant for high-volume procurement in public health systems and antimicrobial stewardship programs.

Injectable Antibiotic Compounding with Extended Room-Temperature Stability Requirements

Hospital pharmacy compounding operations requiring flexible batch preparation and administration scheduling can leverage doxycycline hyclate for injection's validated 48-hour stability at 25°C when diluted to 0.1-1 mg/mL in 0.9% sodium chloride or 5% dextrose [4]. This stability window supports once-daily batch preparation for multiple patient infusions and aligns with USP <797> beyond-use dating expectations, reducing pharmacy workload and minimizing waste from expired admixtures .

Outpatient Oral Antibiotic Therapy Requiring High and Predictable Bioavailability

Clinical settings requiring reliable oral antibiotic absorption to achieve therapeutic serum concentrations without parenteral administration benefit from doxycycline hyclate's 80-100% oral bioavailability [5]. This high bioavailability profile, combined with a serum half-life of 18-22 hours, supports once- or twice-daily dosing regimens and facilitates transition from IV to oral therapy [6]. This application scenario is particularly relevant for outpatient management of community-acquired pneumonia, Lyme disease, and malaria prophylaxis, where consistent absorption across patients is essential for treatment success.

Technical Documentation Hub

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